

"Bis(3-methyl-2-thienyl)methanone" molecular weight

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Compound of Interest

Compound Name: **Bis(3-methyl-2-thienyl)methanone**

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An In-Depth Technical Guide to **Bis(3-methyl-2-thienyl)methanone**: Synthesis, Characterization, and Pharmaceutical Significance

Executive Summary

Bis(3-methyl-2-thienyl)methanone is a key organic compound whose relevance is defined almost entirely by its role in pharmaceutical quality control. It is a known process impurity and potential degradation product of Tiagabine, a potent anticonvulsant medication used for treating partial seizures.[1][2] As a GABA reuptake inhibitor, Tiagabine's purity is paramount for its therapeutic efficacy and patient safety.[3] Consequently, the synthesis, characterization, and quantification of **Bis(3-methyl-2-thienyl)methanone** are of critical importance for drug developers, quality control analysts, and regulatory affairs professionals. This guide provides a comprehensive overview of its physicochemical properties, logical synthetic pathways, spectroscopic characterization, and its vital role as a pharmaceutical reference standard in the context of modern drug manufacturing and regulatory compliance.

Physicochemical and Computed Properties

Bis(3-methyl-2-thienyl)methanone is a symmetrical ketone featuring two 3-methylthiophene rings linked by a carbonyl group. Its identity and key properties are summarized below.

Property	Value	Source(s)
Molecular Weight	222.33 g/mol	[1] [4] [5]
Molecular Formula	C ₁₁ H ₁₀ OS ₂	[1] [4] [5]
CAS Number	30717-55-6	[1] [4] [5]
Synonyms	Bis(3-methylthien-2-yl)methanone, Bis(3-methyl-2-thienyl) Ketone, Bisthiophenyl Methanone (USP designation)	[4] [6] [7]
Monoisotopic Mass	222.01730729 u	[1] [5]
Topological Polar Surface Area	73.6 Å ²	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]
Storage Temperature	Room Temperature or 4°C	[4]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for **Bis(3-methyl-2-thienyl)methanone** are not extensively published, its structure strongly suggests a synthesis based on the foundational principles of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation.

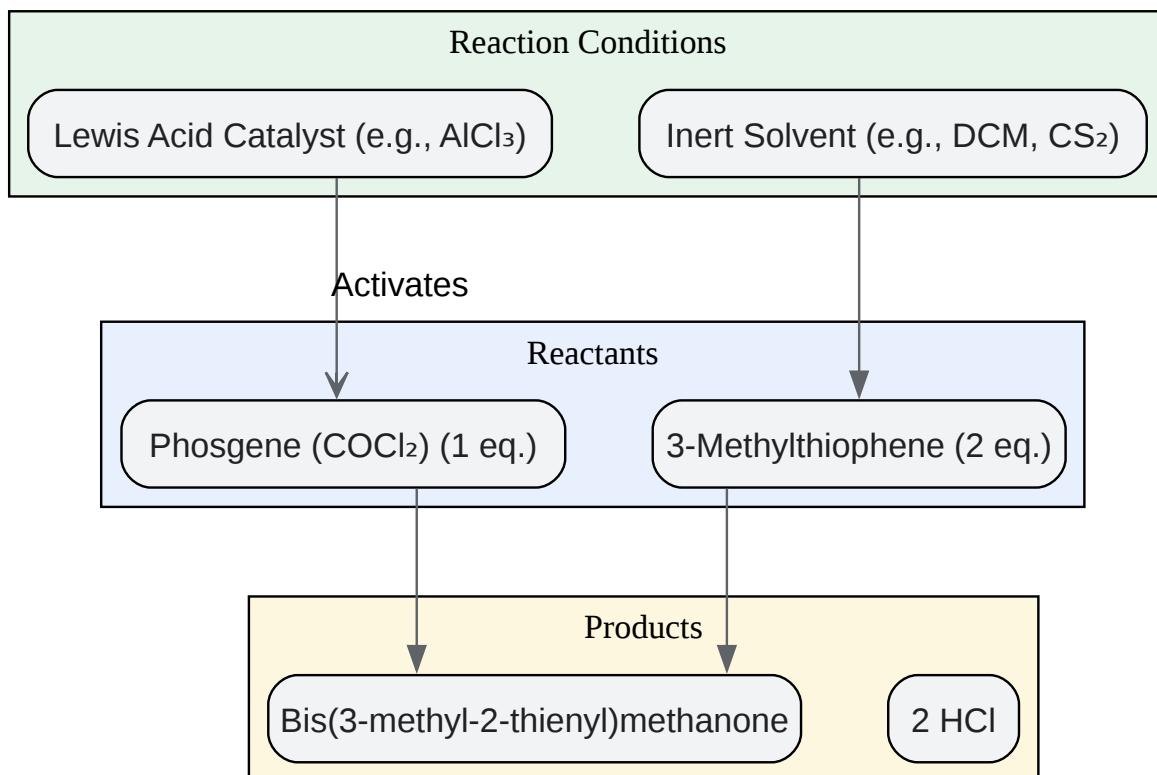
The Logic of Friedel-Crafts Acylation

The Friedel-Crafts acylation is the canonical method for forming aryl ketones.[\[8\]](#)[\[9\]](#) The reaction involves treating an aromatic ring with an acylating agent (like an acyl chloride or anhydride) in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).

For thiophene and its derivatives, this reaction is highly regioselective. The sulfur atom's lone pairs effectively stabilize the positive charge in the reaction intermediate (the sigma complex), directing electrophilic attack preferentially to the α -positions (C2 and C5).[\[10\]](#)[\[11\]](#) This inherent

electronic preference is advantageous for the synthesis of the target molecule. Starting with 3-methylthiophene, the C2 position is sterically unhindered and electronically activated, making it the prime target for acylation.

A plausible route involves the reaction of two equivalents of 3-methylthiophene with one equivalent of an appropriate C1 electrophile, such as phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole, catalyzed by a Lewis acid.



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Caption: Proposed Friedel-Crafts synthesis of **Bis(3-methyl-2-thienyl)methanone**.

Experimental Protocol (Proposed)

This protocol is a representation of a standard Friedel-Crafts acylation adapted for this specific target.

- **Reactor Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
- **Catalyst Addition:** Carefully add aluminum trichloride (AlCl_3 , ~1.1 equivalents) to the cooled DCM. **Expertise Note:** A slight excess of catalyst is often required as the product ketone can complex with the Lewis acid, partially deactivating it.[8]
- **Reactant Addition:** Add 3-methylthiophene (2.0 equivalents) to the stirred suspension. In the dropping funnel, prepare a solution of phosgene or triphosgene (1.0 equivalent of carbonyl groups) in anhydrous DCM.
- **Reaction Execution:** Add the phosgene solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or GC-MS.
- **Work-up and Quenching:** Cool the reaction mixture back to 0°C and quench it by slowly pouring it over crushed ice and concentrated HCl. **Trustworthiness Note:** This step is critical for hydrolyzing the aluminum-ketone complex and moving the product into the organic phase.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
- **Purification:** Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic and Structural Characterization

While commercial entities provide comprehensive characterization data with the sale of this compound as a reference standard, this information is not widely available in peer-reviewed literature.[3][12] Therefore, this section provides predicted spectroscopic data based on the known molecular structure and established principles of spectroscopy.

- ^1H NMR (Predicted, in CDCl_3 , 400 MHz):
 - $\delta \sim 7.4\text{-}7.5$ ppm (d, 2H): Protons at the C5 position of the thiophene rings. Expected to be a doublet due to coupling with the C4 proton.
 - $\delta \sim 6.9\text{-}7.0$ ppm (d, 2H): Protons at the C4 position of the thiophene rings. Expected to be a doublet due to coupling with the C5 proton.
 - $\delta \sim 2.3\text{-}2.4$ ppm (s, 6H): Protons of the two methyl groups at the C3 position. Expected to be a singlet as there are no adjacent protons.
- ^{13}C NMR (Predicted, in CDCl_3 , 100 MHz):
 - $\delta \sim 180\text{-}185$ ppm: Carbonyl carbon (C=O).
 - $\delta \sim 135\text{-}145$ ppm: Quaternary carbons C2 and C3 of the thiophene rings.
 - $\delta \sim 125\text{-}135$ ppm: Aromatic CH carbons (C4 and C5).
 - $\delta \sim 15\text{-}17$ ppm: Methyl group carbons ($-\text{CH}_3$).
- Mass Spectrometry (MS):
 - Molecular Ion (M^+): An exact mass measurement via HRMS should yield a peak at m/z 222.0173, corresponding to the molecular formula $\text{C}_{11}\text{H}_{10}\text{OS}_2$.
 - Key Fragments: The most likely fragmentation pathway is cleavage alpha to the carbonyl group, which would result in a stable acylium ion at m/z 125 ($\text{C}_6\text{H}_5\text{OS}^+$, the 3-methyl-2-thienoyl cation).

Role as a Critical Impurity in Tiagabine Manufacturing

The primary significance of **Bis(3-methyl-2-thienyl)methanone** lies in its status as a pharmaceutical impurity.^{[1][2]}

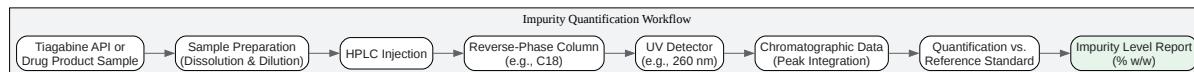
Impurity Profiling and Regulatory Context

Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Impurities can arise from the manufacturing process (process impurities) or from the degradation of the API over time (degradation products).^[2] **Bis(3-methyl-2-thienyl)methanone** is a known impurity in the synthesis of Tiagabine and can also form from oxidative degradation pathways.^{[2][4]}

Ensuring that such impurities are below established qualification thresholds is essential for patient safety and product efficacy. This requires robust analytical methods and the availability of highly pure reference standards for accurate identification and quantification.

Analytical Methodology for Detection

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC with UV detection, is the standard industry method for impurity profiling of APIs like Tiagabine.



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Caption: A typical HPLC workflow for impurity analysis in pharmaceuticals.

A stability-indicating HPLC method for Tiagabine would be developed and validated according to ICH guidelines (Q2(R1)).^[7] The method must be able to resolve the main Tiagabine peak from all known impurities, including **Bis(3-methyl-2-thienyl)methanone**. A reference standard of the impurity is used to:

- Confirm Peak Identity: By comparing the retention time of the peak in the sample chromatogram to that of the injected standard.
- Quantify the Impurity: By creating a calibration curve with the reference standard and determining the concentration of the impurity in the sample based on its peak area.

Handling, Storage, and Use as a Reference Standard

As a high-purity chemical, **Bis(3-methyl-2-thienyl)methanone** should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE). It is typically supplied as a neat solid and should be stored in a well-sealed container, protected from light, at either room temperature or under refrigeration (4°C) to ensure long-term stability. [4][5] When used as a reference standard, it is crucial to prepare stock solutions with high-accuracy balances and volumetric glassware to ensure the integrity of the quantitative analysis.

Conclusion

Bis(3-methyl-2-thienyl)methanone is more than a simple organic molecule; it is a critical tool in the quality assurance of the anticonvulsant drug Tiagabine. Its well-defined physicochemical properties and logical synthesis via Friedel-Crafts acylation make it an accessible compound for use as a reference material. For professionals in drug development and manufacturing, understanding the synthesis, characterization, and analytical application of this specific impurity is fundamental to ensuring that medicines meet the rigorous global standards for safety, quality, and efficacy.

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